4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid
CAS No.: 1445906-51-3
Cat. No.: VC7160807
Molecular Formula: C5HBrF3NO2S
Molecular Weight: 276.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1445906-51-3 |
|---|---|
| Molecular Formula | C5HBrF3NO2S |
| Molecular Weight | 276.03 |
| IUPAC Name | 4-bromo-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C5HBrF3NO2S/c6-2-1(3(11)12)13-4(10-2)5(7,8)9/h(H,11,12) |
| Standard InChI Key | OMFOOUVRYKHHIJ-UHFFFAOYSA-N |
| SMILES | C1(=C(N=C(S1)C(F)(F)F)Br)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 4-bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid, reflects its substitution pattern:
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Bromine at the 4-position enhances electrophilicity, facilitating nucleophilic substitution reactions.
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Trifluoromethyl at the 2-position contributes to metabolic stability and lipophilicity, traits prized in drug design .
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Carboxylic acid at the 5-position enables salt formation, derivatization, and hydrogen bonding, broadening utility in synthesis.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1445906-51-3 | |
| Molecular Formula | ||
| Molecular Weight | 276.03 g/mol | |
| InChIKey | OMFOOUVRYKHHIJ-UHFFFAOYSA-N |
Structural Analogues
Comparative analysis with related thiazoles highlights its uniqueness:
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4-Chloro-2-(trifluoromethyl)thiazole-5-carboxylic acid: Chlorine substitution reduces steric hindrance compared to bromine, altering reactivity .
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2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: A methyl group at the 2-position simplifies synthesis but reduces electronic effects .
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4-Bromo-2-methylthiazole-5-carboxylic acid: Lacks the trifluoromethyl group, diminishing metabolic stability.
Synthesis and Manufacturing
Table 2: Comparative Synthesis Parameters
Process Optimization
Key considerations for scaling production include:
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Temperature control: Maintaining -15°C to -5°C during bromination suppresses side reactions .
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Solvent selection: Ethanol in cyclization simplifies downstream hydrolysis and solvent recovery .
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Purification: Vacuum distillation removes unreacted starting materials, enhancing yield .
Physicochemical Properties
Stability and Reactivity
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Thermal stability: The trifluoromethyl group enhances thermal resistance, with decomposition likely above 200°C (inferred from analogues) .
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Hydrolytic stability: The carboxylic acid moiety may undergo esterification or decarboxylation under acidic/basic conditions.
Spectroscopic Data
While specific spectra for the bromo derivative are unavailable, analogous compounds exhibit:
Applications and Derivatives
Pharmaceutical Intermediates
Thiazole-5-carboxylic acids are pivotal in constructing bioactive molecules. For example:
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Anticancer agents: Analogues with chloro and methyl substituents show moderate activity against A-549 and HCT-8 cell lines.
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Antimicrobials: The bromine atom’s electronegativity may enhance target binding in bacterial enzymes.
Agrochemicals
Fluorinated thiazoles are explored as herbicides and fungicides, leveraging their resistance to metabolic degradation.
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